molecular formula C6H7N5 B3354097 9-Methyl-9H-purin-2-amine CAS No. 5752-08-9

9-Methyl-9H-purin-2-amine

Cat. No. B3354097
CAS RN: 5752-08-9
M. Wt: 149.15 g/mol
InChI Key: LSKCTDOPSVEIPU-UHFFFAOYSA-N
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Description

9-Methyl-9H-purin-2-amine is a chemical compound with the molecular formula C6H7N5 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of amines, such as 9-Methyl-9H-purin-2-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of 9-Methyl-9H-purin-2-amine can be analyzed using techniques such as Density Functional Theory calculations . These calculations can provide insights into the tautomeric forms of the compound and their interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving 9-Methyl-9H-purin-2-amine can be complex and varied. For example, the compound can undergo tautomeric shifts, where it interconverts between different structural forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Methyl-9H-purin-2-amine can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s hydrogen bonding abilities and the dipole moment of the solvent .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthetic Studies: 9-Methyl-9H-purin-2-amine and its derivatives have been extensively studied in synthetic chemistry. For instance, N-Methoxy-9-methyl-9H-purin-6-amines with various substituents have been synthesized, showcasing significant variations in amino/imino tautomer ratios. These variations are identified using NMR methods (Roggen & Gundersen, 2008). Additionally, the synthesis of various 9H-purin-6-amine derivatives has been described, emphasizing the role of 9-Methyl-9H-purin-2-amine in the creation of novel compounds (Ellsworth, Meriwether, & Mertel, 1989).

Biological and Pharmacological Research

  • Antimicrobial and Antiprotozoal Activity: Derivatives of 9-Methyl-9H-purin-2-amine, such as 2-substituted agelasine analogs, have been synthesized and assessed for their biological activities. These compounds have shown promise in antimycobacterial and antiprotozoal applications, with certain modifications like the introduction of a methyl group at the 2-position enhancing their effectiveness (Roggen et al., 2011).

Analytical Applications and Radiochemistry

  • Synthesis of Radioactive Derivatives: 9-Methyl-9H-purin-2-amine derivatives have been synthesized with carbon-14 labels for applications in radiochemistry. Such derivatives are used to study biological processes and drug interactions at the molecular level (Ellsworth, Meriwether, & Mertel, 1989).

Cancer Research

  • Potential Tubulin Polymerization Inhibitors: Research on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines, a derivative of 9-Methyl-9H-purin-2-amine, indicates potential as tubulin polymerization inhibitors. This suggests a role in cancer treatment, particularly in inhibiting the growth of cancer cell lines (Zhou et al., 2017).

Applications in Organic Synthesis

  • Use in Organic Synthesis: 9-Methyl-9H-purin-2-amine plays a crucial role in organic synthesis, particularly in the preparation of various purin-6-amines, which are important intermediates in the synthesis of other complex organic compounds (El-bayouki, Nielsen, & Pedersen, 1985).

Future Directions

The future directions for research on 9-Methyl-9H-purin-2-amine could involve further exploration of its biological activities and potential applications. For example, similar compounds have shown promising antineoplastic and antimicrobial properties, indicating potential for treatment of certain diseases .

properties

IUPAC Name

9-methylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKCTDOPSVEIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559268
Record name 9-Methyl-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5752-08-9
Record name 9-Methyl-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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